1-(Butan-2-yloxy)-2-iodocyclohexane
Description
1-(Butan-2-yloxy)-2-iodocyclohexane is a substituted cyclohexane derivative featuring a butan-2-yloxy (sec-butoxy) group at position 1 and an iodine atom at position 2. This compound is of interest in organic synthesis, particularly in studies involving vicinal dihalides or peroxides, where iodine’s polarizability and reactivity play critical roles .
Properties
Molecular Formula |
C10H19IO |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-butan-2-yloxy-2-iodocyclohexane |
InChI |
InChI=1S/C10H19IO/c1-3-8(2)12-10-7-5-4-6-9(10)11/h8-10H,3-7H2,1-2H3 |
InChI Key |
JSOJTAONTZKWLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1CCCCC1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yloxy)-2-iodocyclohexane typically involves the reaction of cyclohexanol with iodine and butan-2-ol under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yloxy)-2-iodocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The butan-2-yloxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: Formation of 1-(Butan-2-yloxy)-2-hydroxycyclohexane or 1-(Butan-2-yloxy)-2-cyanocyclohexane.
Oxidation: Formation of 1-(Butan-2-yloxy)-2-cyclohexanone.
Reduction: Formation of 1-(Butan-2-yloxy)cyclohexane.
Scientific Research Applications
1-(Butan-2-yloxy)-2-iodocyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yloxy)-2-iodocyclohexane involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The butan-2-yloxy group can undergo metabolic transformations, affecting the compound’s biological activity and pharmacokinetics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 1-(butan-2-yloxy)-2-iodocyclohexane vary in substituents, electronic effects, and applications. Below is a systematic comparison:
1-(tert-Butylperoxy)-2-iodocyclohexane
- Structural Difference : Replaces the sec-butoxy group with a tert-butylperoxy (-OOt-Bu) moiety.
- Reactivity : The tert-butylperoxy group enhances radical stability, making this compound a precursor in peroxide-mediated reactions. Evidence suggests that excess iodine promotes its formation over 1,2-diiodocyclohexane, indicating a unique reaction pathway involving intermediate iodonium species .
- Applications : Used in oxidative coupling and polymerization reactions due to its peroxide functionality.
1-(Heptafluoropropyl)-2-iodocyclohexane
- Structural Difference : Substitutes the sec-butoxy group with a heptafluoropropyl (-C3F7) chain.
- Physical Properties: Higher molecular weight (378.07 g/mol vs. ~290 g/mol for non-fluorinated analogs) and density (1.78 g/cm³) due to fluorine’s mass and electronegativity .
- Chemical Stability : Fluorine’s electron-withdrawing effects reduce nucleophilic substitution rates at the iodine site compared to the sec-butoxy analog.
- Applications : Valued in fluoropolymer research and as a hydrophobic intermediate in materials science .
1-(2,2-Difluoroethoxy)-2-iodocyclohexane
- Structural Difference : Features a difluoroethoxy (-OCH2CF2) group.
- Reactivity : The electron-withdrawing fluorine atoms decrease the oxygen’s electron-donating capacity, altering reaction pathways in nucleophilic substitutions.
- Thermal Properties : Lower molecular weight (290.09 g/mol) compared to heptafluoropropyl analogs, resulting in reduced thermal stability .
1-Butyl-4-isocyanatocyclohexane
- Structural Difference : Replaces iodine with an isocyanate (-NCO) group and positions substituents at positions 1 and 4.
- Reactivity : The isocyanate group enables participation in urethane or urea formation, contrasting with iodine’s role in elimination or cross-coupling reactions .
Comparative Data Tables
Table 1: Physical Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C/mmHg) | Key Functional Group |
|---|---|---|---|---|
| This compound | ~290* | - | - | Ether, Iodide |
| 1-(Heptafluoropropyl)-2-iodocyclohexane | 378.07 | 1.78 | 76–80/8 | Fluorocarbon, Iodide |
| 1-(2,2-Difluoroethoxy)-2-iodocyclohexane | 290.09 | - | - | Fluoroether, Iodide |
*Estimated based on structural analogs.
Table 2: Reactivity Trends
| Compound | Substituent Electronic Effect | Preferred Reaction Type |
|---|---|---|
| This compound | Moderate electron-donating | SN2 substitutions, elimination |
| 1-(Heptafluoropropyl)-2-iodocyclohexane | Strong electron-withdrawing | Radical reactions, fluoropolymer synthesis |
| 1-(tert-Butylperoxy)-2-iodocyclohexane | Radical-stabilizing | Oxidative coupling, polymerization |
Research Findings and Implications
- Synthetic Pathways : The sec-butoxy analog likely follows classical electrophilic iodine addition (similar to Path A in ), whereas tert-butylperoxy derivatives involve iodonium intermediates (Path B) .
- Fluorinated Analogs : Fluorine’s electronegativity reduces iodine’s leaving group ability but enhances thermal stability, making these compounds suitable for high-temperature applications .
- Safety Profiles : Fluorinated derivatives like 1-(heptafluoropropyl)-2-iodocyclohexane may pose irritant hazards, necessitating careful handling .
Biological Activity
1-(Butan-2-yloxy)-2-iodocyclohexane is a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of an iodine atom and a butan-2-yloxy group, positions it as a versatile intermediate in various chemical reactions. This article explores its biological activity, mechanisms of action, and potential applications in scientific research.
This compound can be synthesized through the reaction of cyclohexanol with iodine and butan-2-ol, typically using potassium carbonate as a base in solvents like dichloromethane. The compound exhibits reactivity due to its halogen atom, allowing it to participate in substitution, oxidation, and reduction reactions.
The biological activity of this compound is largely attributed to its interaction with biological macromolecules. The iodine atom can engage in halogen bonding , influencing the compound's reactivity and binding affinity with various targets. The butan-2-yloxy group may undergo metabolic transformations, impacting pharmacokinetics and biological efficacy.
Biological Activity
Research indicates that this compound has potential applications in several areas:
- Medicinal Chemistry : Investigated for its role as a radiolabeling agent for imaging studies and potential therapeutic applications.
- Biological Interactions : Studied for interactions with proteins and nucleic acids, which could lead to insights into its mechanism of action and therapeutic potential.
1. Interaction with Biomolecules
A study explored the interaction of this compound with DNA and proteins. The compound demonstrated an ability to form covalent bonds with nucleophilic sites, leading to structural changes in these biomolecules. This property suggests potential applications in targeted drug delivery systems or as a tool for studying biological pathways.
2. Synthesis of Bioactive Compounds
In another case, researchers utilized this compound as an intermediate in synthesizing bioactive compounds. The compound facilitated the formation of various derivatives that exhibited enhanced biological activity compared to their precursors. This highlights its utility in drug discovery and development processes.
Data Table: Comparison of Biological Activity
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential radiolabeling agent; interacts with DNA | Forms covalent bonds with nucleophiles |
| 1-(Butan-2-yloxy)-2-bromocyclohexane | Moderate activity; less reactive than iodine variant | Similar mechanism but lower binding affinity |
| 1-(Butan-2-yloxy)-2-chlorocyclohexane | Limited activity; primarily used as a synthetic precursor | Lower reactivity due to chlorine's properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
